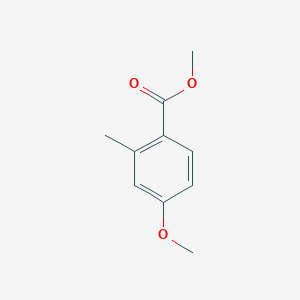

Methyl 4-methoxy-2-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxy-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-6-8(12-2)4-5-9(7)10(11)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYAVWKYDVBIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70532464 | |

| Record name | Methyl 4-methoxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70532464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35598-05-1 | |

| Record name | Methyl 4-methoxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70532464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Molecular Identity and Physicochemical Characteristics

An In-depth Technical Guide to Methyl 4-methoxy-2-methylbenzoate

For the research scientist and drug development professional, a comprehensive understanding of a molecule's chemical properties is the bedrock of innovation. This guide provides a detailed examination of this compound (CAS No: 35598-05-1), a key building block in organic synthesis. We will move beyond a simple recitation of data, focusing instead on the causal relationships that govern its synthesis, reactivity, and analytical characterization.

This compound is an aromatic ester. Its structure, characterized by a benzene ring substituted with a methyl ester, a methoxy group, and a methyl group, dictates its physical and chemical behavior. The interplay of these functional groups is fundamental to its utility in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35598-05-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Colorless liquid to White/Light yellow clear liquid | [2] |

| Boiling Point | 98°C at 0.5 mmHg | [2] |

| Purity | >98.0% (GC) | |

| Synonyms | 4-Methoxy-2-methylbenzoic Acid Methyl Ester, Methyl 4-Methoxy-o-toluate, 2-Methyl-p-anisic Acid Methyl Ester |

Spectroscopic Signature: A Guide to Structural Verification

The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environment within the molecule. The spectrum of this compound in DMSO-d₆ shows distinct signals that are readily assigned.[2]

-

Aromatic Protons: The substitution pattern on the benzene ring leads to a specific splitting pattern. A doublet at δ 7.81 (d, J = 9 Hz, 1H), a doublet at δ 6.86 (d, J = 3 Hz, 1H), and a doublet of doublets at δ 6.83 (dd, J = 9, 3 Hz, 1H) are characteristic of the three aromatic protons.[2]

-

Methoxy Group Protons: A sharp singlet at δ 3.78 (s, 3H) corresponds to the protons of the methoxy group attached to the ring.[2]

-

Ester Methyl Protons: A singlet at δ 3.75 (s, 3H) is assigned to the methyl group of the ester functionality.[2]

-

Ring Methyl Protons: The methyl group directly attached to the benzene ring appears as a singlet at δ 2.49 (s, 3H).[2]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound. For this compound, a prominent peak is observed at m/z 181, which corresponds to the protonated molecule ([M+H]⁺).[2]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.

-

C-O Stretch: Bands corresponding to the C-O stretching of the ester and the methoxy ether will appear in the 1250-1000 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak absorptions will be present in the 1600-1450 cm⁻¹ range.

-

C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.

Synthesis and Purification: A Practical Approach

A reliable and high-yielding synthesis is paramount for any chemical intermediate. This compound is commonly prepared via the esterification of its corresponding carboxylic acid, 4-methoxy-2-methylbenzoic acid.[2][3] The use of thionyl chloride as a reagent to form the acyl chloride in situ, followed by reaction with methanol, is a highly efficient method.[2]

Experimental Protocol: Esterification of 4-methoxy-2-methylbenzoic acid

This protocol is based on a literature procedure that reports a quantitative yield.[2]

-

Reaction Setup: To a stirred solution of 4-methoxy-2-methylbenzoic acid (1.0 g, 6 mmol) in methanol (50 mL) at room temperature under a nitrogen atmosphere, slowly add thionyl chloride (1.3 mL, 17.8 mmol) dropwise.

-

Expert Insight: The slow addition of thionyl chloride is crucial to control the exothermic reaction and prevent side reactions. Using it in excess ensures the complete conversion of the carboxylic acid. The nitrogen atmosphere protects the reaction from atmospheric moisture, which would otherwise consume the thionyl chloride.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[2]

-

Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. A typical mobile phase could be petroleum ether:ethyl acetate (9:1, v/v).[2]

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure.

-

Purification: The resulting crude product is purified by silica gel column chromatography.[2]

Reactivity and Safe Handling

Chemical Stability and Reactivity

-

Stability: The compound is stable under normal storage conditions.[4]

-

Hydrolysis: As an ester, it is susceptible to hydrolysis back to the parent carboxylic acid and methanol under either acidic or basic conditions. This is a key consideration in designing subsequent reaction steps or formulating solutions.

-

Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution. The activating methoxy group and the weakly activating methyl group will direct incoming electrophiles primarily to the positions ortho and para to them.

Safety and Handling

While specific hazard data for this compound is limited, data for the closely related precursor, 4-methoxy-2-methylbenzoic acid, and other similar benzoates provide guidance.

-

Hazards: The precursor acid is known to cause skin and serious eye irritation and may cause respiratory irritation.[5] It is prudent to handle the ester with similar precautions.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat when handling this chemical.[6][7]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

This technical guide provides a foundational understanding of this compound, grounded in verifiable data and practical insights to support its application in research and development.

References

- ChemicalBook. (2025, August 9). This compound - Safety Data Sheet.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.

- ChemicalBook. (2025, August 8). This compound | 35598-05-1.

- Benchchem. (n.d.). Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.

- CymitQuimica. (n.d.). CAS 121-98-2: Methyl 4-methoxybenzoate.

- Thermo Fisher Scientific. (n.d.). Methyl 4-amino-2-methoxybenzoate - SAFETY DATA SHEET.

- Glentham. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods.

- PubChem. (n.d.). 4-Methoxy-2-methylbenzoic acid.

- ChemSynthesis. (2025, May 20). methyl 4-methoxybenzoate - 121-98-2, C9H10O3, density, melting point, boiling point, structural formula, synthesis.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 35598-05-1.

- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.

- PrepChem.com. (n.d.). Synthesis of methyl 2-hydroxy-4-methoxybenzoate.

- PubChem. (n.d.). Methyl 4-methylbenzoate.

- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-METHOXY-4-METHYLBENZOIC ACID.

- Sigma-Aldrich. (2024, August 14). SAFETY DATA SHEET.

- SIELC Technologies. (2018, May 16). Methyl 4-methoxybenzoate.

- PubChem. (n.d.). Methyl 2-Methoxybenzoate.

- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: A mild and efficient method for the synthesis of esters from alcohols using H2O2/HBr system.

- NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester.

- Starlabs. (n.d.). This compound, min 98%, 1 gram.

- ChemicalBook. (n.d.). METHYL 2,4-DIMETHOXYBENZOATE(2150-41-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). Methyl 4-methylbenzoate(99-75-2) IR Spectrum.

- ChemicalBook. (n.d.). Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum.

- Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum.

- Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639).

- National Institutes of Health. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.

- SlidePlayer. (n.d.). Preparation of Methyl Benzoate.

- NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate.

- Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.

- brainly.com. (2020, November 18). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate.

- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

- ScienceDirect. (2023, December 5). RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 35598-05-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.se [fishersci.se]

- 5. 4-Methoxy-2-methylbenzoic acid | C9H10O3 | CID 597216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methyl 4-methoxy-2-methylbenzoate CAS number 35598-05-1

An In-Depth Technical Guide to Methyl 4-methoxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 35598-05-1) is a substituted aromatic ester with significant utility as a versatile intermediate in organic synthesis. Its distinct substitution pattern—featuring methoxy, methyl, and methyl ester groups on a benzene ring—offers a valuable scaffold for constructing more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, structural characterization, reactivity, and applications, with a focus on its potential role in pharmaceutical and fine chemical development. The methodologies presented herein are grounded in established chemical principles to ensure reproducibility and provide a framework for further investigation.

Core Chemical Identity and Physicochemical Properties

This compound is an organic compound classified as a benzoate ester.[1][2] The strategic placement of its functional groups influences its reactivity and makes it a valuable building block in targeted synthetic pathways.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35598-05-1 | [3][4][5] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][3][5] |

| Molecular Weight | 180.20 g/mol | [1][3][5] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Boiling Point | 98°C at 0.5 mmHg | [6] |

| Purity | Typically ≥95-99% (GC) | [2][3] |

Synthesis and Mechanistic Insight

The most direct and common synthesis of this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 4-methoxy-2-methylbenzoic acid.[6][7] The Fischer-Speier esterification is a classic and reliable method for this transformation.[8]

Causality in Experimental Design: Fischer-Speier Esterification

The Fischer esterification is a reversible acyl substitution reaction.[8][9] To achieve a high yield, the chemical equilibrium must be shifted towards the product side. This is typically accomplished by two means:

-

Use of Excess Reagent: Employing a large excess of one reactant, typically the less expensive one (in this case, methanol), shifts the equilibrium forward according to Le Chatelier's principle.[10] Methanol often serves as both the reactant and the solvent.[9]

-

Removal of Water: The reaction produces water as a byproduct. Removing this water as it forms, for instance, by using a Dean-Stark apparatus with a non-polar solvent like toluene, prevents the reverse hydrolysis reaction and drives the synthesis to completion.[8][9]

An acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is essential.[6][7] The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[8]

Diagram 1: Reaction Mechanism of Fischer-Speier Esterification

Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.

Self-Validating Synthetic Protocol

This protocol describes the synthesis of this compound from 4-methoxy-2-methylbenzoic acid using thionyl chloride, a method noted for its efficiency.[6]

Materials:

-

4-methoxy-2-methylbenzoic acid (1.0 g, 6 mmol)

-

Methanol (50 mL)

-

Thionyl chloride (1.3 mL, 17.8 mmol)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with magnetic stirrer

-

Apparatus for purification (rotary evaporator, silica gel column)

-

Eluent: Petroleum ether: Ethyl acetate (9:1, v/v)

Procedure:

-

Reaction Setup: To a stirred solution of 4-methoxy-2-methylbenzoic acid (1.0 g, 6 mmol) in methanol (50 mL) in a round-bottom flask, maintain an inert atmosphere using nitrogen.[6]

-

Catalyst Addition: At room temperature, add thionyl chloride (1.3 mL, 17.8 mmol) slowly and dropwise to the reaction mixture. Causality Note: Thionyl chloride reacts with methanol to form HCl in situ, which acts as the catalyst, and methyl sulfite. This method avoids the addition of water associated with aqueous acid catalysts.

-

Reaction: Heat the mixture to reflux and maintain for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove excess methanol and yield the crude product.[6]

-

Purification: Purify the light-yellow crude product by silica gel column chromatography. Elute with a mixture of petroleum ether and ethyl acetate (9:1, v/v) to afford the pure this compound as a colorless liquid.[6] A reported yield for this procedure is quantitative (100%).[6]

Structural Elucidation and Analytical Data

Confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. The data presented below are characteristic of the compound's structure.

Table 2: Spectroscopic Data for this compound

| Technique | Data Interpretation | Expected Values / Observations |

| ¹H NMR | (400 MHz, DMSO-d6) | δ 7.81 (d, J = 9 Hz, 1H, Ar-H), 6.86 (d, J = 3 Hz, 1H, Ar-H), 6.83 (dd, J = 9, 3 Hz, 1H, Ar-H), 3.78 (s, 3H, -OCH₃), 3.75 (s, 3H, -COOCH₃), 2.49 (s, 3H, Ar-CH₃)[6] |

| ¹³C NMR | (Predicted) | Signals expected for: ester carbonyl (~167 ppm), aromatic carbons (4 signals, ~110-160 ppm), two distinct methoxy carbons (~52 and ~55 ppm), and the aromatic methyl carbon (~20 ppm). |

| IR Spectroscopy | (Predicted) | Strong C=O stretch (ester) at ~1720 cm⁻¹, C-O stretches at ~1250-1100 cm⁻¹, aromatic C-H stretches at ~3100-3000 cm⁻¹, and aliphatic C-H stretches at ~2950 cm⁻¹. |

| Mass Spectrometry | ESI-MS | m/z 181 ([M+H]⁺)[6] |

Chemical Reactivity and Applications in Development

As a substituted benzoate, this compound is a stable yet reactive intermediate valuable in multi-step organic synthesis.[2] Its utility stems from the reactivity of the ester group and its role as a scaffold.

Key Reactions

-

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 4-methoxy-2-methylbenzoic acid, under either acidic or basic conditions. This makes it an effective protecting group for the carboxylic acid functionality.

-

Amidation/Transesterification: The ester can react with amines or other alcohols to form amides or different esters, respectively.

-

Reduction: The ester group can be reduced to a primary alcohol (4-methoxy-2-methylphenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Role in Pharmaceutical and Agrochemical Synthesis

While specific drug synthesis pathways starting directly from this compound are not extensively documented in readily available literature, its precursor, 4-methoxy-2-methylbenzoic acid, is a known intermediate in the synthesis of various pharmaceuticals (including antihistamines and anti-inflammatory drugs) and agrochemicals.[11][12] The methyl ester serves as a synthetically versatile equivalent, often used to avoid the acidic proton of the carboxylic acid interfering with subsequent reaction steps.

A structurally related compound, Methyl 4-amino-2-methoxybenzoate, is a key starting material for the synthesis of Lenvatinib, a multi-kinase inhibitor used in cancer therapy.[13][14] This highlights the value of the 2,4-substituted methoxybenzoate scaffold in modern drug discovery. The workflow below illustrates a generalized pathway where this compound could serve as a foundational building block.

Diagram 2: Generalized Synthetic Workflow

Caption: Role of the title compound as a starting material in a multi-step synthesis.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).

-

GHS Classification: Classified as Acute toxicity, oral (Category 4).[5]

-

Hazard Statements: H302: Harmful if swallowed.[5]

-

Precautions for Safe Handling: Avoid inhalation and contact with skin and eyes. Use only in areas with appropriate exhaust ventilation.[5]

-

Personal Protective Equipment (PPE):

-

Storage: Keep the container tightly sealed in a cool, well-ventilated area. Store at room temperature for short periods (<2 weeks) or at 0-8°C for long-term storage.[2][5]

Conclusion

This compound is a synthetically valuable building block whose utility is rooted in its stable, yet reactive, chemical nature. The straightforward Fischer esterification provides an efficient route to its synthesis, and its structure is readily confirmed by standard spectroscopic methods. While it serves as a versatile intermediate for a range of applications, its potential is particularly evident in the construction of complex molecular scaffolds relevant to the pharmaceutical and fine chemical industries. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic strategies.

References

- Vertex AI Search. (n.d.). 4-Methoxy-2-methylbenzoic acid: Synthesis, Properties, and Applications.

- ChemicalBook. (n.d.). 4-METHOXY-2-METHYLBENZOIC ACID | 6245-57-4.

- PrepChem.com. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid.

- Safety Data Sheet. (n.d.). This compound, ≥95%.

- Key Organics. (n.d.). Safety Data Sheet - this compound.

- ChemicalBook. (n.d.). This compound | 35598-05-1.

- CymitQuimica. (n.d.). CAS 121-98-2: Methyl 4-methoxybenzoate.

- ChemScene. (2022, November 27). Safety Data Sheet - this compound.

- BenchChem. (n.d.). Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery.

- Smolecule. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods.

- HDH Aanalytics. (n.d.). This compound, min 98%, 1 gram.

- Chem-Impex. (n.d.). 4-Methoxy-2-methyl-benzoic acid methyl ester.

- Chem-Impex. (n.d.). 4-Methoxy-2-methylbenzoic acid.

- BenchChem. (n.d.). Application Notes and Protocols: The Role of Methyl 4-Amino-2-methoxybenzoate in the Synthesis of Kinase Inhibitors.

- Handout. (n.d.). Esterification and Acetalization.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. aobchem.com [aobchem.com]

- 4. keyorganics.net [keyorganics.net]

- 5. file.chemscene.com [file.chemscene.com]

- 6. This compound | 35598-05-1 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. personal.tcu.edu [personal.tcu.edu]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the NMR Spectral Data of Methyl 4-methoxy-2-methylbenzoate

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data of methyl 4-methoxy-2-methylbenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This document offers a comprehensive examination of the ¹H and ¹³C NMR spectra, underpinned by established theoretical principles and practical experimental considerations.

Introduction

This compound is a substituted aromatic ester with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. The precise characterization of its molecular structure is paramount for its intended applications, and NMR spectroscopy stands as the most powerful analytical technique for this purpose. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra, providing a framework for understanding the relationship between the spectral data and the molecular structure.

The structural integrity and purity of compounds like this compound are critical in drug discovery and development. NMR provides unparalleled insight into the molecular framework, confirming identities, and identifying impurities. This guide serves as a practical resource for interpreting the NMR data of this specific molecule and as a methodological reference for similar structural motifs.

Molecular Structure and NMR-Active Nuclei

The structure of this compound contains several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. Understanding the chemical environment of each nucleus is key to assigning the observed spectral peaks.

Figure 1. Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments. The analysis is based on chemical shift (δ), integration, and signal splitting (multiplicity).

Table 1: ¹H NMR Spectral Data of this compound

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | 7.81 | d, J = 9.0 Hz | 1H | H6 |

| 2 | 6.86 | d, J = 3.0 Hz | 1H | H3 |

| 3 | 6.83 | dd, J = 9.0, 3.0 Hz | 1H | H5 |

| 4 | 3.78 | s | 3H | OCH₃ (ester) |

| 5 | 3.75 | s | 3H | OCH₃ (ether) |

| 6 | 2.49 | s | 3H | Ar-CH₃ |

Data obtained from a synthesis description and presented for illustrative purposes.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H3, H5, H6): The aromatic region of the spectrum displays three distinct signals, consistent with a trisubstituted benzene ring.

-

The proton at 7.81 ppm (H6) appears as a doublet with a large coupling constant (J = 9.0 Hz), indicative of ortho coupling to H5. Its downfield shift is attributed to the deshielding effect of the adjacent ester group.

-

The proton at 6.86 ppm (H3) is a doublet with a smaller coupling constant (J = 3.0 Hz), which is characteristic of a meta coupling to H5. The upfield shift is due to the electron-donating effect of the para-methoxy group.

-

The proton at 6.83 ppm (H5) appears as a doublet of doublets, arising from coupling to both H6 (ortho, J = 9.0 Hz) and H3 (meta, J = 3.0 Hz).

-

-

Methyl Protons:

-

The singlet at 3.78 ppm integrates to three protons and is assigned to the methyl group of the ester functionality.

-

The singlet at 3.75 ppm also integrates to three protons and corresponds to the methyl group of the methoxy substituent on the aromatic ring.

-

The singlet at 2.49 ppm integrates to three protons and is assigned to the methyl group directly attached to the aromatic ring at the C2 position. Protons on carbons directly bonded to an aromatic ring, known as benzylic protons, typically appear in the 2.0-3.0 ppm range.[1][2]

-

¹³C NMR Spectral Analysis

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C=O | ~168 | Typical range for an ester carbonyl carbon. |

| C4 | ~160 | Aromatic carbon bearing the electron-donating methoxy group. |

| C2 | ~138 | Aromatic carbon bearing the methyl group. |

| C6 | ~132 | Aromatic carbon ortho to the ester group. |

| C1 | ~128 | Aromatic carbon bearing the ester group. |

| C5 | ~115 | Aromatic carbon ortho to the methoxy group and meta to the ester. |

| C3 | ~112 | Aromatic carbon ortho to the methoxy group. |

| OCH₃ (ether) | ~55 | Typical range for a methoxy group on an aromatic ring. |

| OCH₃ (ester) | ~52 | Typical range for an ester methyl group. |

| Ar-CH₃ | ~20 | Typical range for a methyl group on an aromatic ring. |

Experimental Protocols

To ensure the acquisition of high-quality, reliable NMR data, the following experimental protocols are recommended.

Sample Preparation

A meticulous sample preparation is the foundation of a successful NMR experiment.

Figure 2. Workflow for NMR sample preparation.

Step-by-Step Protocol:

-

Weighing the Sample: Accurately weigh between 5-25 mg of this compound for a standard ¹H NMR spectrum. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a small, clean vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

-

Acquisition Time: Approximately 2-3 seconds.

-

Spectral Width: A spectral width of about 12-16 ppm is appropriate.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: A spectral width of about 200-240 ppm is standard.

Data Processing

The raw free induction decay (FID) data must be processed to obtain the final NMR spectrum.

Figure 3. Workflow for NMR data processing.

Step-by-Step Processing:

-

Apodization: The FID is multiplied by a window function (e.g., exponential) to improve the signal-to-noise ratio or resolution.

-

Fourier Transformation: The time-domain FID data is converted into the frequency-domain spectrum.

-

Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Chemical Shift Referencing: The chemical shift axis is calibrated relative to a known standard, typically the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

-

Integration and Peak Picking: The areas under the peaks in the ¹H NMR spectrum are integrated, and the chemical shifts of all peaks are determined.

Conclusion

This in-depth technical guide provides a comprehensive overview of the ¹H and predicted ¹³C NMR spectral data of this compound. The detailed analysis of chemical shifts, coupling constants, and integration, combined with established experimental protocols, offers a robust framework for the structural characterization of this molecule. By understanding the principles outlined herein, researchers and drug development professionals can confidently utilize NMR spectroscopy for the verification and analysis of this and structurally related compounds, ensuring the integrity and quality of their materials.

References

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Aromatics. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-methoxy-2-methylbenzoate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-methoxy-2-methylbenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic compounds.[1][2] By probing the magnetic properties of atomic nuclei, specifically protons (¹H) in this context, NMR provides detailed information about the molecular structure, including the number of different types of protons, their electronic environments, and their connectivity.[1][2] this compound, a substituted benzoic acid ester, serves as an excellent case study for applying the principles of ¹H NMR spectroscopy. Benzoic acid esters are significant building blocks in drug discovery and development.[3]

The structure of this compound presents a distinct set of proton environments, each with a characteristic chemical shift and coupling pattern. A thorough understanding of its ¹H NMR spectrum is crucial for confirming its identity and purity.

Foundational Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is based on the principle that proton nuclei in a magnetic field can absorb and re-emit electromagnetic radiation at a specific frequency.[1][4] This resonance frequency is highly sensitive to the local electronic environment of the proton.[1] Key parameters obtained from a ¹H NMR spectrum include:

-

Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to a lower chemical shift (upfield).[5][6]

-

Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.[6][7]

-

Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of neighboring, non-equivalent protons. The multiplicity (splitting pattern) of a signal (e.g., singlet, doublet, triplet) reveals the number of adjacent protons.[5][6]

Structural Analysis of this compound

To predict and interpret the ¹H NMR spectrum, we must first analyze the molecular structure of this compound and identify all unique proton environments.

Caption: Molecular structure of this compound with proton labeling.

Based on the structure, we can identify five distinct sets of protons:

-

-COOCH₃ (Ester methyl protons)

-

Ar-CH₃ (Ring methyl protons)

-

-OCH₃ (Methoxy protons)

-

Aromatic protons at positions 3, 5, and 6 of the benzene ring.

Predicted ¹H NMR Spectrum

The expected chemical shifts, multiplicities, and integrations for each proton signal are summarized in the table below. These predictions are based on standard chemical shift values for substituted benzene derivatives.[8]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ester -CH₃ | 3.75 - 3.90 | Singlet | 3H |

| Methoxy -OCH₃ | 3.78 - 3.85 | Singlet | 3H |

| Ring -CH₃ | 2.40 - 2.55 | Singlet | 3H |

| Aromatic H-6 | 7.70 - 7.85 | Doublet | 1H |

| Aromatic H-5 | 6.75 - 6.90 | Doublet of Doublets | 1H |

| Aromatic H-3 | 6.80 - 6.95 | Doublet | 1H |

Note: The provided data from one source reports the following experimental values in DMSO-d6: δ 7.81 (d, J = 9 Hz, 1H), 6.86 (d, J = 3 Hz, 1H), 6.83 (dd, J = 9, 3 Hz, 1H), 3.78 (s, 3H), 3.75 (s, 3H), 2.49 (s, 3H).[9]

Detailed Spectral Analysis

-

Aromatic Region (6.5 - 8.0 ppm): Protons directly attached to an aromatic ring typically resonate in this region.

-

The proton at position 6 is ortho to the electron-withdrawing ester group, causing it to be the most deshielded and appear furthest downfield as a doublet.

-

The proton at position 5 will be split by the protons at positions 3 and 6, appearing as a doublet of doublets.

-

The proton at position 3 is ortho to the electron-donating methyl group and meta to the ester, resulting in a doublet.

-

-

Methyl Ester Protons (-COOCH₃): These protons are adjacent to an oxygen atom and a carbonyl group, placing their signal around 3.75-3.90 ppm as a singlet.

-

Methoxy Protons (-OCH₃): These protons are attached to an oxygen atom bonded to the aromatic ring and typically appear as a singlet in the range of 3.78-3.85 ppm.

-

Ring Methyl Protons (Ar-CH₃): Protons on a methyl group directly attached to the benzene ring, known as benzylic protons, generally resonate between 2.0 and 3.0 ppm. This signal will be a singlet as there are no adjacent protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A meticulously prepared sample is paramount for obtaining a high-quality NMR spectrum.[10] The following protocol outlines the standard procedure for sample preparation and data acquisition.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.[11][12]

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample.[10][13] Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte signals.[10]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[12]

-

Filtration: To remove any particulate matter, which can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube.

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), which is defined as 0 ppm.[12]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Workflow for NMR sample preparation.

Instrument Parameters and Data Acquisition

-

Spectrometer Setup: Place the NMR tube in the spectrometer's sample holder.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.

-

-

Data Processing:

-

Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Integration and Calibration: The signals are integrated, and the chemical shift axis is calibrated relative to the TMS signal at 0 ppm.

-

Conclusion

The ¹H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. Each distinct proton environment gives rise to a characteristic signal with a specific chemical shift, multiplicity, and integration value. By carefully analyzing these spectral features, researchers can confidently confirm the identity and assess the purity of this compound, which is a valuable skill in synthetic chemistry and drug development. The experimental protocol detailed herein provides a robust framework for obtaining high-quality, reproducible NMR data.

References

- NMR Sample Preparation. (n.d.). University of Ottawa.

- Perez, L. (n.d.). Explain the principles and applications of NMR spectroscopy... PopAi.

-

Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2023). Magnetic Resonance in Chemistry, 61(4), 248-252. Retrieved from [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Retrieved from [Link]

-

8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

-

1H NMR Spectroscopy. (n.d.). Slideshare. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Jasperse, Chem 360. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Eau Claire. Retrieved from [Link]

-

1H NMR Spectroscopy: Principles and Applications. (n.d.). Studylib. Retrieved from [Link]

-

Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube. Retrieved from [Link]

-

6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2016). Applied and Environmental Microbiology, 82(10), 3046-3055. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). BYJU'S. Retrieved from [Link]

-

Basic Concepts, Principles and Applications of NMR Spectroscopy. (2017). International Journal of Innovative Research in Science, Engineering and Technology, 6(7). Retrieved from [Link]

Sources

- 1. popai.pro [popai.pro]

- 2. byjus.com [byjus.com]

- 3. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijirset.com [ijirset.com]

- 5. 1H NMR Spectroscopy | PPTX [slideshare.net]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. youtube.com [youtube.com]

- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 9. This compound | 35598-05-1 [chemicalbook.com]

- 10. nanalysis.com [nanalysis.com]

- 11. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. ocw.mit.edu [ocw.mit.edu]

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 4-methoxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of ¹³C NMR Spectroscopy in Pharmaceutical and Chemical Research

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a cornerstone analytical technique in modern organic chemistry, with profound applications in pharmaceutical and chemical research. It provides unparalleled insight into the carbon framework of a molecule, revealing details about the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment. This information is critical for the structural elucidation of newly synthesized compounds, the verification of molecular identity, and the assessment of purity.

Importance of Structural Elucidation for Drug Development

In the rigorous landscape of drug development, the unambiguous determination of a molecule's structure is a non-negotiable prerequisite. The precise arrangement of atoms in a pharmaceutical compound dictates its pharmacological and toxicological properties. Consequently, regulatory bodies worldwide demand comprehensive structural characterization of all drug substances and their intermediates. ¹³C NMR, often used in conjunction with proton NMR (¹H NMR) and mass spectrometry, forms a crucial part of the data package submitted for regulatory approval.

Profile of Methyl 4-methoxy-2-methylbenzoate: Structure and Potential Applications

This compound is a substituted aromatic ester. Its structure, featuring a benzene ring with methoxy, methyl, and methyl ester substituents, makes it a valuable model compound for understanding the interplay of electronic and steric effects on the ¹³C NMR chemical shifts of polysubstituted aromatic systems. Compounds with similar structural motifs are prevalent in medicinal chemistry and materials science, serving as key intermediates in the synthesis of more complex molecules.

Objectives of this Guide

This technical guide provides a comprehensive overview of the ¹³C NMR analysis of this compound. It is designed to serve as a practical resource for researchers and scientists, offering not only a detailed experimental protocol but also a thorough interpretation of the resulting spectral data. By explaining the causality behind experimental choices and analytical interpretations, this guide aims to empower the reader to confidently apply these principles to their own research endeavors.

Fundamental Principles of ¹³C NMR Spectroscopy

The Carbon-13 Nucleus and Nuclear Spin

The utility of ¹³C NMR spectroscopy stems from the magnetic properties of the ¹³C isotope. While the most abundant carbon isotope, ¹²C, has a nuclear spin of zero and is therefore NMR-inactive, the ¹³C nucleus possesses a nuclear spin of ½. When placed in an external magnetic field, the ¹³C nucleus can exist in one of two spin states. The absorption of radiofrequency radiation can induce a transition between these spin states, and the precise frequency at which this occurs is highly sensitive to the local electronic environment of the carbon atom.

Chemical Shift: The Influence of the Electronic Environment

The chemical shift (δ) in ¹³C NMR is the resonant frequency of a particular carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm. The chemical shift is primarily influenced by the shielding and deshielding effects of the surrounding electrons. Electronegative atoms or groups withdraw electron density from a carbon atom, reducing its shielding and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase shielding, shifting the signal to a lower chemical shift (upfield). The hybridization state of the carbon also plays a significant role, with sp²-hybridized carbons (alkenes, aromatics, carbonyls) generally resonating at higher chemical shifts than sp³-hybridized carbons.

Proton-Decoupled ¹³C NMR Spectra

In a standard ¹³C NMR experiment, the sample is irradiated with a broad range of proton frequencies, a technique known as broadband proton decoupling. This removes the spin-spin coupling between carbon and attached hydrogen atoms, resulting in a spectrum where each unique carbon atom appears as a single sharp line. This simplification is crucial for interpreting the spectra of complex molecules. However, it's important to note that the intensities of signals in a standard proton-decoupled ¹³C NMR spectrum are not directly proportional to the number of carbon atoms, due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).

Introduction to DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of NMR pulse sequences that provide information about the number of hydrogen atoms attached to each carbon. The two most common DEPT experiments are DEPT-90 and DEPT-135.

-

DEPT-90: In a DEPT-90 spectrum, only signals from CH (methine) carbons are observed as positive peaks.

-

DEPT-135: A DEPT-135 spectrum shows CH (methine) and CH₃ (methyl) carbons as positive peaks, while CH₂ (methylene) carbons appear as negative (inverted) peaks. Quaternary carbons (those with no attached protons) are not observed in either DEPT-90 or DEPT-135 spectra.[1][2][3][4][5][6]

By comparing the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, a complete assignment of the multiplicity of each carbon signal can be achieved.

Experimental Protocol for ¹³C NMR Analysis

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

The sample of this compound should be of high purity to avoid the presence of extraneous signals in the spectrum. For a typical ¹³C NMR experiment, a concentration of 10-50 mg of the compound dissolved in 0.5-0.7 mL of a deuterated solvent is recommended.[7] Higher concentrations can lead to faster data acquisition but may also increase the viscosity of the solution, potentially broadening the spectral lines.

Deuterated solvents are used in NMR to avoid large solvent signals that would otherwise obscure the signals from the analyte. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving power and relatively simple solvent signal (a triplet at approximately 77 ppm). The choice of solvent should be based on the solubility of the analyte.

Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. A small amount of TMS is added to the sample, and its signal is defined as 0.0 ppm. All other chemical shifts in the spectrum are reported relative to this reference.

-

Weighing: Accurately weigh 10-50 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

-

Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard Addition: Add a small drop of TMS to the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Step-by-step workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition

Before data acquisition, the NMR spectrometer must be properly calibrated and the magnetic field homogenized (a process called shimming). Modern spectrometers often have automated routines for these procedures. Good shimming is essential for obtaining sharp, well-resolved spectral lines.

A standard 1D ¹³C NMR experiment with proton decoupling is typically the first step. Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For aromatic compounds, a spectral width of 0 to 200 ppm is usually sufficient. The number of scans will depend on the sample concentration; more scans will be required for dilute samples to achieve an adequate signal-to-noise ratio.

Following the acquisition of the standard ¹³C spectrum, DEPT-90 and DEPT-135 experiments are performed. These are standard pulse sequences available on all modern NMR spectrometers. The acquisition parameters are typically similar to those used for the standard ¹³C experiment.

Caption: Logical flow of NMR data acquisition.

Data Processing and Analysis

The raw NMR data (the Free Induction Decay, or FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation (FT). The resulting spectrum must then be phased to ensure that all peaks are in the pure absorption mode (upright and symmetrical).

The baseline of the spectrum should be corrected to be flat and at zero intensity. The spectrum is then referenced by setting the TMS peak to 0.0 ppm.

The chemical shift of each peak is determined (peak picking). While integration of peak areas is a powerful tool in ¹H NMR for determining the relative number of protons, it is generally not reliable in standard proton-decoupled ¹³C NMR due to the aforementioned variations in relaxation times and NOE.

¹³C NMR Spectral Analysis of this compound

Predicted ¹³C NMR Spectrum

The predicted chemical shifts are derived by starting with the known chemical shifts of benzene (128.5 ppm) and applying additive substituent effects for the -COOCH₃, -OCH₃, and -CH₃ groups. Data from similar compounds such as methyl 4-methylbenzoate and methyl 4-methoxybenzoate are used to refine these predictions.[8] Online prediction tools can also provide a reasonable estimate of the chemical shifts.[9][10][11][12][13]

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |

| C=O | ~167 | Quaternary (C) |

| C-4 (-OCH₃) | ~160 | Quaternary (C) |

| C-2 (-CH₃) | ~138 | Quaternary (C) |

| C-6 | ~131 | Methine (CH) |

| C-1 (-COOCH₃) | ~125 | Quaternary (C) |

| C-5 | ~118 | Methine (CH) |

| C-3 | ~115 | Methine (CH) |

| -OCH₃ | ~55 | Methyl (CH₃) |

| -COOCH₃ | ~52 | Methyl (CH₃) |

| Ar-CH₃ | ~21 | Methyl (CH₃) |

Assignment of Carbon Signals

The assignment of each signal to a specific carbon atom is a logical process combining knowledge of typical chemical shift ranges and the electronic effects of the substituents.

-

C=O: The carbonyl carbon of the ester group is the most deshielded and will appear at the highest chemical shift, predicted around 167 ppm.

-

C-4 (-OCH₃): The carbon atom attached to the strongly electron-donating methoxy group will be significantly deshielded and is predicted to be around 160 ppm.

-

C-2 (-CH₃): The carbon bearing the methyl group will also be deshielded, with a predicted chemical shift of approximately 138 ppm.

-

C-1 (-COOCH₃): The carbon attached to the electron-withdrawing ester group is predicted to be around 125 ppm.

-

C-6: This carbon is ortho to the ester group and meta to the methoxy group. It is expected to be the most deshielded of the aromatic CH carbons, with a predicted shift of about 131 ppm.

-

C-5: This carbon is meta to both the ester and methyl groups and ortho to the methoxy group. The strong shielding effect of the ortho-methoxy group will shift this signal upfield to around 118 ppm.

-

C-3: This carbon is ortho to the methyl group and meta to the ester and methoxy groups. It is predicted to be the most shielded of the aromatic CH carbons, at approximately 115 ppm.

-

-OCH₃: The carbon of the methoxy group is attached to an electronegative oxygen and will appear around 55 ppm.

-

-COOCH₃: The methyl ester carbon is also attached to an oxygen and will have a similar chemical shift, predicted to be around 52 ppm.

-

Ar-CH₃: The aromatic methyl group is the most shielded of the sp³ carbons and will appear at the lowest chemical shift, around 21 ppm.

Utilizing DEPT Spectra for Unambiguous Assignments

The DEPT-90 and DEPT-135 spectra are invaluable for confirming the assignments made based on chemical shift predictions.

The DEPT-135 spectrum will show:

-

Positive Peaks: The three aromatic CH carbons (C-3, C-5, C-6) and the three methyl carbons (-OCH₃, -COOCH₃, Ar-CH₃).

-

Negative Peaks: None, as there are no CH₂ groups in the molecule.

-

Absent Peaks: The four quaternary carbons (C=O, C-1, C-2, C-4).

The DEPT-90 spectrum will show only the signals for the three aromatic CH carbons (C-3, C-5, and C-6) as positive peaks.

By comparing the three spectra (broadband decoupled, DEPT-135, and DEPT-90), a definitive assignment of each carbon's multiplicity can be made, thus validating the structural analysis.

Caption: Correlation of different NMR spectra for signal assignment.

Field-Proven Insights and Troubleshooting

Common Issues in ¹³C NMR of Aromatic Esters

Quaternary carbons often exhibit weak signals due to their long relaxation times and the absence of a Nuclear Overhauser Enhancement from attached protons. To improve the signal-to-noise ratio for these carbons, a longer relaxation delay between pulses and an increased number of scans may be necessary.

The solvent signal (e.g., the triplet for CDCl₃ at ~77 ppm) can sometimes overlap with signals from the analyte. If this occurs, choosing a different deuterated solvent may be necessary.

Small impurities in the sample can give rise to extra peaks in the spectrum, complicating the analysis. Careful purification of the sample before NMR analysis is crucial.

Advanced NMR Techniques for Further Structural Confirmation (Brief Overview)

For even more complex molecules or in cases of signal overlap, two-dimensional (2D) NMR techniques can provide definitive structural information.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon signals with the signals of directly attached protons.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between carbons and protons that are two or three bonds away, providing valuable information about the connectivity of the molecule.

In some research applications, specific carbon atoms can be enriched with the ¹³C isotope. This allows for the selective observation of these labeled positions and can be a powerful tool for studying reaction mechanisms or metabolic pathways.

Conclusion

Summary of the ¹³C NMR Analysis of this compound

The ¹³C NMR analysis of this compound, including broadband decoupled and DEPT experiments, provides a complete picture of the carbon framework of the molecule. Through a systematic approach combining knowledge of chemical shift theory, substituent effects, and spectral editing techniques, each of the ten unique carbon atoms in the molecule can be unambiguously assigned.

The Role of ¹³C NMR as a Self-Validating System in Drug Development

This detailed analysis exemplifies the power of ¹³C NMR as a self-validating system. The consistency between the broadband decoupled spectrum and the DEPT spectra provides a high degree of confidence in the structural assignment. For professionals in drug development, this level of analytical rigor is not just a scientific exercise but a critical component of ensuring the safety and efficacy of new therapeutic agents.

References

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

- Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific.

- Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(51), 11353-11361.

- Ery, V., et al. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Molecules, 29(1), 123.

- Scott, K. N. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.

- Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

-

Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

Subramanian, K., et al. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum. Retrieved from [Link]

-

Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Retrieved from [Link]

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Formyl-2-methoxyphenyl 4-methylbenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. sssc.usask.ca [sssc.usask.ca]

- 2. web.uvic.ca [web.uvic.ca]

- 3. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 4. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 5. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. rsc.org [rsc.org]

- 9. CASPRE [caspre.ca]

- 10. acdlabs.com [acdlabs.com]

- 11. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 12. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-methoxy-2-methylbenzoate

This technical guide provides a detailed exploration of the mass spectrometric behavior of Methyl 4-methoxy-2-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted fragmentation pathways under electron ionization (EI) and outlines robust analytical methodologies for its characterization using Gas Chromatography-Mass Spectrometry (GC-MS). The insights herein are derived from foundational principles of mass spectrometry and comparative analysis with structurally analogous compounds.

Introduction: Structural and Analytical Context

This compound (C₁₀H₁₂O₃, M.W. 180.20 g/mol ) is an aromatic ester with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Its structure, featuring a benzoate core with methoxy, methyl, and methyl ester substituents, gives rise to a distinct mass spectrometric fingerprint. Understanding this fingerprint is paramount for its unambiguous identification and quantification in complex matrices. While electrospray ionization (ESI) can confirm the molecular mass, typically as an [M+H]⁺ ion at m/z 181[1], electron ionization (EI) provides rich structural information through characteristic fragmentation.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

The Molecular Ion (M⁺•)

Upon electron ionization, this compound will form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 180. Aromatic structures generally yield a moderately intense molecular ion peak due to the stability of the benzene ring[3]. A small M+1 peak at m/z 181, arising from the natural abundance of ¹³C, is also expected.

Primary Fragmentation Pathways

The primary fragmentation events are dictated by the functional groups attached to the aromatic ring. The ester and methoxy groups are the most likely sites for initial cleavage.

-

Loss of the Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da)[9]. This results in the formation of a stable acylium ion.

-

M⁺• (m/z 180) → [M - •OCH₃]⁺ (m/z 149) This m/z 149 ion is predicted to be a prominent peak in the spectrum.

-

-

Loss of Formaldehyde (CH₂O): A characteristic fragmentation of ortho-substituted methyl benzoates is the "ortho effect," which can lead to the elimination of a neutral molecule. In this case, the ortho-methyl group can facilitate the loss of formaldehyde (CH₂O, 30 Da) from the methoxy group through a cyclic rearrangement, though this is generally more pronounced in compounds with ortho-hydroxyl groups.

-

Cleavage of the Methyl Group from the Methoxy Substituent: The loss of a methyl radical (•CH₃, 15 Da) from the methoxy group is another plausible fragmentation.

-

M⁺• (m/z 180) → [M - •CH₃]⁺ (m/z 165) The resulting ion at m/z 165 would be a resonance-stabilized species.

-

Secondary Fragmentation

The primary fragment ions will undergo further fragmentation, providing additional structural confirmation.

-

Decarbonylation of the Acylium Ion: The acylium ion at m/z 149 is expected to lose a molecule of carbon monoxide (CO, 28 Da).

-

[m/z 149]⁺ → [m/z 121]⁺ + CO The resulting ion at m/z 121 corresponds to a substituted aromatic cation.

-

Predicted Key Fragment Ions

The following table summarizes the predicted key ions in the EI mass spectrum of this compound.

| m/z | Proposed Structure/Formula | Fragmentation Pathway | Predicted Relative Abundance |

| 180 | [C₁₀H₁₂O₃]⁺• | Molecular Ion (M⁺•) | Moderate |

| 165 | [C₉H₉O₃]⁺ | M⁺• - •CH₃ | Low to Moderate |

| 149 | [C₉H₉O₂]⁺ | M⁺• - •OCH₃ | High (Potentially Base Peak) |

| 121 | [C₈H₉O]⁺ | [m/z 149]⁺ - CO | Moderate to High |

Fragmentation Pathway Diagram

Caption: Predicted EI fragmentation of this compound.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

For the volatile and thermally stable this compound, GC-MS is the analytical method of choice. It offers high-resolution separation and sensitive detection.

Sample Preparation

Due to the non-polar nature of the analyte, a simple "dilute and shoot" approach is often sufficient for samples in organic solvents.

-

Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane. Create a series of dilutions for calibration.

-

Sample Extraction (if required): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for method development.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection Port | Split/Splitless | Splitless mode for trace analysis, split mode for higher concentrations. |

| Injection Volume | 1 µL | Standard volume for good peak shape and sensitivity. |

| Liner | Deactivated, single taper with glass wool | Promotes complete volatilization and prevents analyte degradation. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization without thermal degradation. |

| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is inert. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A standard, non-polar to mid-polar column offering excellent separation for a wide range of aromatic compounds. |

| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | This temperature program allows for good separation from potential impurities and ensures the analyte elutes with a sharp peak. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible, library-searchable mass spectra. |

| Ionization Energy | 70 eV | The standard energy for EI, which produces consistent and extensive fragmentation. |

| Source Temperature | 230 °C | Prevents condensation of the analyte while minimizing thermal degradation. |

| Quadrupole Temperature | 150 °C | Maintains ion transmission and prevents contamination. |

| Acquisition Mode | Full Scan (m/z 40-300) | Allows for the collection of the full mass spectrum for identification and confirmation. |

Data Analysis and Interpretation

-

Peak Identification: The retention time of the analyte peak in the sample chromatogram should match that of a known standard.

-

Mass Spectrum Confirmation: The acquired mass spectrum of the sample peak should be compared to the predicted fragmentation pattern. The presence of the molecular ion at m/z 180 and key fragment ions at m/z 149 and 121 would provide strong evidence for the identity of this compound.

-

Library Searching: While a direct match may not be available in commercial libraries, searching for structurally similar compounds can provide additional confidence in the identification.

Conclusion

The mass spectrometric analysis of this compound is readily achievable with standard GC-MS instrumentation. By understanding the predictable fragmentation pathways under electron ionization, researchers can confidently identify this compound. The dominant fragmentation is expected to be the loss of the methoxy radical from the ester group to form a stable acylium ion at m/z 149, which further fragments through the loss of carbon monoxide to yield an ion at m/z 121. The methodologies outlined in this guide provide a comprehensive framework for the successful analysis of this and structurally related aromatic esters.

References

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Pastorova, I., de Koster, C. G., & Boon, J. J. (1997). Analytical study of free and ester bound benzoic and cinnamic acids of gum benzoin resins by GC-MS and HPLC-frit FAB-MS. Phytochemical Analysis, 8(2), 63-73. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Application News No. G261. Retrieved from [Link]

-

ResearchGate. (2018). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

-

Restek. (n.d.). Methyl benzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

-

Brown, D. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. This compound | 35598-05-1 [chemicalbook.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ez.restek.com [ez.restek.com]

- 5. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]

- 6. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 7. Methyl 4-methylbenzoate(99-75-2) MS spectrum [chemicalbook.com]

- 8. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Methyl 4-methoxy-2-methylbenzoate

Introduction

Methyl 4-methoxy-2-methylbenzoate (CAS No. 35598-05-1) is a substituted aromatic ester that serves as a versatile and valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a benzene ring functionalized with methoxy, methyl, and methyl ester groups at specific positions, provides a scaffold ripe for chemical modification. This guide offers a comprehensive overview of its physicochemical properties, a field-tested synthesis protocol, its applications in research and development, and essential safety and handling information. The strategic positioning of its functional groups makes it a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1]

Physicochemical and Structural Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below for easy reference.

Core Properties Table

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Methoxy-2-methylbenzoic Acid Methyl Ester, Methyl 2-Methyl-p-anisate | N/A |

| CAS Number | 35598-05-1 | [2][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity | ≥ 98% (GC) | N/A |

| Boiling Point | 141-145 °C; 98°C/0.5mmHg (lit.) | [1][5] |

| Storage | Store in a cool, dark place (<15°C recommended) | [1] |

Chemical Structure

The arrangement of substituents on the benzene ring dictates the reactivity and utility of the molecule. The structure consists of a central benzene ring with a methyl ester group at position 1, a methyl group at position 2, and a methoxy group at position 4.

Caption: Chemical structure of this compound.

Synthesis Protocol: Esterification of 4-methoxy-2-methylbenzoic acid

The most direct and efficient synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 4-methoxy-2-methylbenzoic acid. The use of thionyl chloride as a catalyst with methanol is a common and effective method.[5]

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is based on a reported synthesis with a quantitative yield.[5]

-

Reaction Setup : In a suitable reaction vessel under a nitrogen atmosphere, prepare a solution of 4-methoxy-2-methylbenzoic acid (1.0 g, 6 mmol) in methanol (50 mL).

-

Catalyst Addition : While stirring at room temperature, slowly add thionyl chloride (1.3 mL, 17.8 mmol) dropwise to the solution.

-

Causality Note: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The generated acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack by methanol, thereby driving the esterification forward. This method is often preferred over direct acid catalysis as the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.

-

-

Reaction : Heat the mixture to reflux and maintain this temperature for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Isolation : Concentrate the reaction mixture under reduced pressure to remove excess methanol and catalyst byproducts. This will yield the crude product as a light yellow liquid.[5]

-

Purification : Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (9:1, v/v) eluent system to afford the final product as a colorless liquid (1.11 g, 100% yield).[5]

-

Validation : The final product should be characterized to confirm its identity and purity via ¹H NMR and Mass Spectrometry (MS). The expected ESI-MS result is an m/z of 181 ([M+H]⁺).[5]

Applications in Research and Drug Development